molecular formula C15H14N4S B6084240 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Cat. No. B6084240
M. Wt: 282.4 g/mol
InChI Key: XEKHPLXJQNLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This molecule is a heterocyclic compound that contains a pyrazole and thiadiazole ring system, which makes it a promising candidate for various biological applications.

Mechanism of Action

The mechanism of action of 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is not fully understood. However, it has been suggested that this molecule exerts its biological effects by modulating various signaling pathways involved in inflammation, cancer, and other diseases. For example, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. Additionally, it has been reported to inhibit the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been reported to exhibit antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in lab experiments include its high yield and purity, as well as its potential for various biological applications. However, the limitations include the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine. Firstly, further studies are needed to understand its mechanism of action and potential side effects. Secondly, more research is needed to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Moreover, its potential as a diagnostic tool for various diseases should also be explored. Finally, the development of new derivatives and analogs of 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine with improved efficacy and safety profiles should also be a focus of future research.
Conclusion:
In conclusion, 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a promising candidate for various biological applications. Its high yield and purity, as well as its potential for anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities, make it an attractive molecule for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects. The development of new derivatives and analogs of this molecule with improved efficacy and safety profiles should also be a focus of future research.

Synthesis Methods

The synthesis of 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine involves the reaction of 6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-3-amine with 1-naphthalenecarboxaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.

Scientific Research Applications

6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been extensively studied for its potential biological applications. This molecule has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. Moreover, it has been shown to modulate various biological pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. These findings have made 6-methyl-N-1-naphthyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

6-methyl-N-naphthalen-1-yl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-10-9-14-17-15(20-19(14)18-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9,15-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKHPLXJQNLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)NC(S2)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-naphthalen-1-yl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.